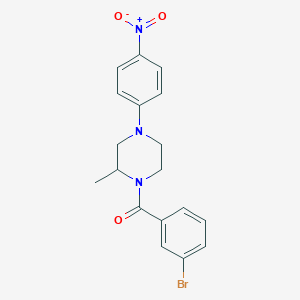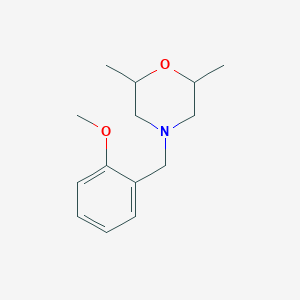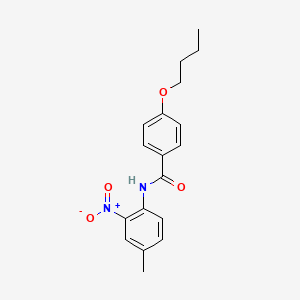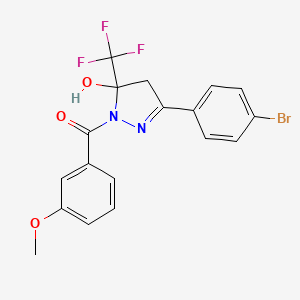
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine, also known as Bz-NiP, is a chemical compound that has been widely used in scientific research. It belongs to the family of piperazine derivatives, which have been shown to have various pharmacological properties. Bz-NiP has been found to be a potent inhibitor of protein kinase C (PKC), which plays a crucial role in many cellular processes.
Mecanismo De Acción
The mechanism of action of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine involves the inhibition of the catalytic activity of PKC. PKC is activated by binding to diacylglycerol (DAG) and calcium ions, which leads to its translocation from the cytosol to the plasma membrane. Once activated, PKC phosphorylates various target proteins, leading to their activation or inactivation. 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine inhibits the catalytic activity of PKC by binding to its regulatory domain, which prevents its activation by DAG and calcium ions.
Biochemical and Physiological Effects:
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has also been shown to inhibit the growth of smooth muscle cells, which is important in the prevention of restenosis after angioplasty. In addition, 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has several advantages for lab experiments. It is a highly selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in disease pathogenesis. 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine is also stable in aqueous solutions, which makes it easy to handle and store. However, there are also some limitations to the use of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, the inhibition of PKC by 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine may have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine in scientific research. One area of research is the development of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine analogs with improved potency and selectivity. Another area of research is the identification of new targets of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine, which may have therapeutic potential. In addition, the use of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine in combination with other drugs may have synergistic effects, which may improve its efficacy as a therapeutic agent. Overall, 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine is a valuable tool for studying the role of PKC in disease pathogenesis, and its use in scientific research is likely to continue to expand in the future.
Métodos De Síntesis
The synthesis of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine involves the reaction between 3-bromobenzoyl chloride and 2-methyl-4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution reaction, and the product is obtained after purification using column chromatography. The yield of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been extensively used in scientific research as a selective inhibitor of PKC. PKC is a family of serine/threonine kinases that play a crucial role in many cellular processes such as cell growth, differentiation, and apoptosis. PKC has been implicated in the pathogenesis of various diseases such as cancer, diabetes, and cardiovascular diseases. 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been shown to inhibit the activity of PKC in vitro and in vivo, making it a valuable tool for studying the role of PKC in disease pathogenesis.
Propiedades
IUPAC Name |
(3-bromophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-13-12-20(16-5-7-17(8-6-16)22(24)25)9-10-21(13)18(23)14-3-2-4-15(19)11-14/h2-8,11,13H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNASZWQGPSQJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4967250.png)

![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)

![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)

![N-(3-isoxazolylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4967290.png)
![potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4967291.png)

![N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967304.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)
![N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4967313.png)
![2-oxo-N-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4967321.png)
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)